molecular formula C10H14BrNO3 B13485701 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13485701
M. Wt: 276.13 g/mol
InChI Key: FTUDQTVIKOOXLA-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of substituted phenethylamines It features a bromine atom at the 3-position and two methoxy groups at the 4- and 5-positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves several steps starting from 3-bromo-4,5-dimethoxybenzaldehyde. One common synthetic route includes the following steps:

    Grignard Reaction: The reaction of 3-bromo-4,5-dimethoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).

    α-Bromination: The ketone undergoes α-bromination to introduce a bromine atom at the α-position.

    Reaction with Hexamethylenetetramine: The α-brominated intermediate is reacted with hexamethylenetetramine to form the primary amine.

    Acid Hydrolysis: The final step involves acid hydrolysis to yield this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): A closely related compound with similar structural features but different functional groups.

    2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-I): An analog with an iodine atom instead of a bromine atom.

    2-Amino-1-(2,5-dimethoxyphenyl)ethanol: A compound with similar methoxy groups but lacking the bromine atom

Uniqueness

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

2-amino-2-(3-bromo-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3

InChI Key

FTUDQTVIKOOXLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(CO)N)Br)OC

Origin of Product

United States

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